molecular formula C11H12Cl2N2O2 B8415765 4-Chloro-7-(2-methoxyethoxy)quinazoline hydrochloride

4-Chloro-7-(2-methoxyethoxy)quinazoline hydrochloride

Cat. No. B8415765
M. Wt: 275.13 g/mol
InChI Key: TWSUOOOGWFHFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262201B1

Procedure details

A suspension of 4-chloro-7-(2-methoxyethoxy)quinazoline hydrochloride (500 mg, 1.8 mmol) in a mixture of water (20 ml) and ethyl acetate (20 ml) was diluted with a saturated solution of sodium hydrogen carbonate. After stirring at ambient tempreature for 15 minutes the solution was extracted with ethyl acetate. The organic layer was washed with brine, dried (MgSO4) and evaporated to give 4-chloro-7-(2-methoxyethoxy)quinazoline (345 mg, 80%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH2:14][CH2:15][O:16][CH3:17])=[CH:10][CH:11]=2)[N:6]=[CH:5][N:4]=1>O.C(OCC)(=O)C.C(=O)([O-])O.[Na+]>[Cl:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH2:14][CH2:15][O:16][CH3:17])=[CH:10][CH:11]=2)[N:6]=[CH:5][N:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.ClC1=NC=NC2=CC(=CC=C12)OCCOC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring at ambient tempreature for 15 minutes the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=CC=C12)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.